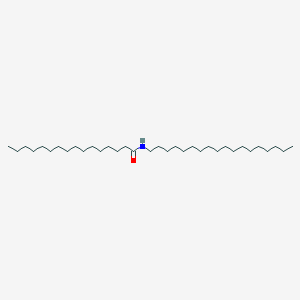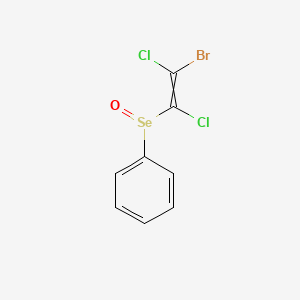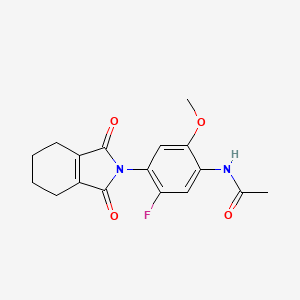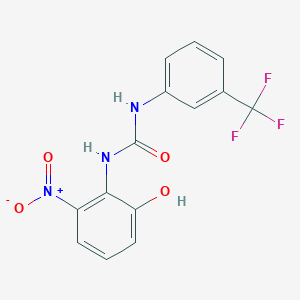
N-(2-hydroxy-6-nitro-phenyl)-N'-(3-trifluoromethyl-phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-6-nitro-phenyl)-N’-(3-trifluoromethyl-phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-6-nitro-phenyl)-N’-(3-trifluoromethyl-phenyl)urea typically involves the reaction of 2-hydroxy-6-nitroaniline with 3-trifluoromethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxy-6-nitro-phenyl)-N’-(3-trifluoromethyl-phenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-6-nitro-phenyl)-N’-(3-trifluoromethyl-phenyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like nitro and trifluoromethyl can influence its binding affinity and specificity, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-hydroxy-phenyl)-N’-(3-trifluoromethyl-phenyl)urea: Lacks the nitro group, which may result in different chemical and biological properties.
N-(2-hydroxy-6-nitro-phenyl)-N’-(phenyl)urea:
N-(2-hydroxy-6-nitro-phenyl)-N’-(3-chlorophenyl)urea: Contains a chloro group instead of trifluoromethyl, leading to variations in chemical behavior and biological activity.
Uniqueness
N-(2-hydroxy-6-nitro-phenyl)-N’-(3-trifluoromethyl-phenyl)urea is unique due to the combination of hydroxy, nitro, and trifluoromethyl groups in its structure. This combination imparts distinctive chemical properties, such as increased reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
160383-87-9 |
|---|---|
Formule moléculaire |
C14H10F3N3O4 |
Poids moléculaire |
341.24 g/mol |
Nom IUPAC |
1-(2-hydroxy-6-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H10F3N3O4/c15-14(16,17)8-3-1-4-9(7-8)18-13(22)19-12-10(20(23)24)5-2-6-11(12)21/h1-7,21H,(H2,18,19,22) |
Clé InChI |
ULOBWFQFTPJMGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)NC2=C(C=CC=C2O)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxin-2-one](/img/structure/B14277936.png)


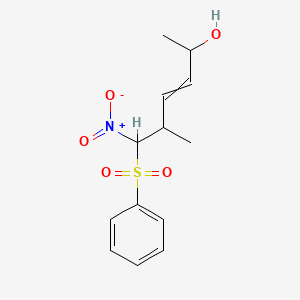
![1-Oxaspiro[4.5]decan-7-one, 4-methyl-](/img/structure/B14277947.png)
![15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane](/img/structure/B14277949.png)

![1-{4,4-Bis[4-(3-bromopropoxy)-3,5-dimethoxyphenyl]piperidin-1-yl}ethan-1-one](/img/structure/B14277977.png)
![[(Hydroxyamino)methyl]phosphonic acid](/img/structure/B14277983.png)
![4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one](/img/structure/B14277985.png)
